molecular formula C12H14O3 B310955 4-methoxyphenyl cyclobutanecarboxylate

4-methoxyphenyl cyclobutanecarboxylate

Cat. No.: B310955
M. Wt: 206.24 g/mol
InChI Key: DNZCZKNTHJOOQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Cyclobutane (B1203170) Ring Systems in Organic Synthesis and Molecular Design

The cyclobutane ring, a four-membered carbocycle, is a unique structural motif that has garnered increasing attention in organic synthesis and medicinal chemistry. nist.gov Its significance stems from a combination of inherent ring strain and a distinct three-dimensional, puckered conformation. nist.govacs.org This puckered structure reduces the torsional strain that would be present in a planar arrangement. nist.gov The inherent strain makes cyclobutanes valuable synthetic intermediates, enabling a variety of chemical transformations such as ring expansions and ring-opening processes that are critical for building complex molecular architectures. nih.gov

In molecular design, particularly in the development of drug candidates, the cyclobutane moiety serves several strategic roles. It can act as a conformational constraint, locking parts of a molecule into a specific orientation to enhance binding to a biological target. hmdb.canist.gov Furthermore, it is used to increase metabolic stability, reduce the planarity of a molecule, and serve as a bioisostere for other groups, such as alkenes or aromatic rings, to improve pharmacological properties. nist.govhmdb.ca Although historically considered rare, cyclobutane rings are found in various natural products with biological activity and are being incorporated into a growing number of clinical drug candidates. nist.gov

Role of Substituted Phenyl Esters in Chemical Research

Substituted phenyl esters are a class of organic compounds widely utilized across chemical research and industry. They are valuable as synthetic intermediates for producing a range of other chemicals, including dyes and pharmaceuticals. researchgate.net The ester functional group itself is a cornerstone of organic chemistry, and the presence of a substituted phenyl ring allows for fine-tuning of the molecule's electronic and steric properties.

These compounds are frequently employed in mechanistic studies, such as investigations into base-catalyzed hydrolysis (saponification). chemicalbook.com The nature and position of substituents on the phenyl ring directly influence the reaction rates, providing valuable data for understanding reaction mechanisms. chemicalbook.com In the field of materials science, certain phenyl esters are used as plasticizers and polymer modifiers. researchgate.net The synthesis of phenyl esters can be achieved through several methods, with the Schotten-Baumann reaction, which involves reacting a substituted benzoyl chloride with a phenol (B47542) in an alkaline solution, being a classic example. chemicalbook.com

Overview of Current Research Trajectories for Cyclobutane Esters

Current research involving cyclobutane esters and related derivatives is largely driven by their potential applications in medicinal chemistry and materials science. One major trajectory is the continued exploration of cyclobutane scaffolds to create novel bioactive molecules. nist.gov Researchers are increasingly using the cyclobutane ring to replace other structural units, like tert-butyl groups, to modulate properties such as lipophilicity and metabolic stability. youtube.com

Another significant research focus is the development of new and more efficient synthetic methodologies. This includes creating catalytic and stereoselective reactions to construct the cyclobutane ring with high precision, which is crucial for producing chiral drug candidates. nist.gov The functionalization of pre-existing cyclobutane rings using modern techniques like C–H activation is also an active area of investigation, providing novel pathways to complex substituted cyclobutanes. acs.org Furthermore, research into the synthesis of unsymmetrical cyclobutane structures, which are common in natural products, continues to be a priority, pushing the boundaries of synthetic organic chemistry. youtube.com

Physical and Chemical Properties of 4-methoxyphenyl (B3050149) cyclobutanecarboxylate (B8599542)

While extensive experimental data for 4-methoxyphenyl cyclobutanecarboxylate is not widely available in published literature, its fundamental properties can be identified. Computational models, such as the Joback method, provide estimations for its physical characteristics.

Table 1: Identifiers and Computed Properties of this compound

Property Value Source
Molecular Formula C₁₂H₁₄O₃ nist.gov
Molecular Weight 206.24 g/mol nist.govchemeo.com
IUPAC Name This compound nist.gov
Boiling Point (Tb) 615.34 K chemeo.com
Melting Point (Tf) 372.75 K chemeo.com
Standard Gibbs Free Energy of Formation (gf) -137.33 kJ/mol chemeo.com
Enthalpy of Formation at Standard Conditions (hf) -376.33 kJ/mol chemeo.com

| LogP (Crippen Method) | 2.401 | chemeo.com |

Note: The properties listed from source chemeo.com are computed values and should be considered estimates.

Detailed Research Findings

Specific research focusing exclusively on this compound is limited in publicly accessible literature. However, its synthesis can be accomplished through established and well-documented esterification methods.

A primary synthetic route is the reaction between cyclobutanecarboxylic acid and 4-methoxyphenol (B1676288). This transformation can be achieved via several standard protocols:

Fischer Esterification : This acid-catalyzed method involves heating the carboxylic acid and alcohol in the presence of a strong acid catalyst, such as sulfuric acid. youtube.comyoutube.com The reaction is reversible and typically requires the removal of water to drive it towards the product.

Coupling Agent-Mediated Esterification : A highly effective method under mild conditions involves the use of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) often in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.org This approach avoids the harsh acidic conditions of Fischer esterification and is suitable for more sensitive substrates. orgsyn.org

Following synthesis, the structural confirmation of this compound would rely on standard spectroscopic techniques. The expected spectral characteristics would include:

¹H NMR Spectroscopy : Signals corresponding to the protons on the cyclobutane ring, the aromatic protons of the 4-methoxyphenyl group (appearing as two distinct doublets), and a singlet for the methoxy (B1213986) group's protons. rsc.org

¹³C NMR Spectroscopy : Resonances for the carbonyl carbon of the ester, the carbons of the cyclobutane ring, the aromatic carbons, and the methoxy carbon. rsc.org

Infrared (IR) Spectroscopy : A strong absorption band characteristic of the ester carbonyl (C=O) stretch, typically around 1730-1750 cm⁻¹, along with C-O stretching vibrations and signals indicating the aromatic ring. nist.gov

Mass Spectrometry : The analysis would show a molecular ion peak corresponding to the compound's molecular weight (206.24 g/mol ). nist.gov

While this specific ester is not a prominent subject of individual study, it serves as a clear example of a molecule combining the structurally significant cyclobutane core with a functionalized aromatic moiety, making it a representative member of this chemical class.

Compound Index

Table 2: Chemical Compounds Mentioned in this Article

Compound Name
This compound
4-methoxyphenol
Cyclobutanecarboxylic acid
Dicyclohexylcarbodiimide (DCC)
Diethyl cyclobutanedicarboxylate
Fischer Esterification
Phenyl benzoate
Schotten-Baumann reaction

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

(4-methoxyphenyl) cyclobutanecarboxylate

InChI

InChI=1S/C12H14O3/c1-14-10-5-7-11(8-6-10)15-12(13)9-3-2-4-9/h5-9H,2-4H2,1H3

InChI Key

DNZCZKNTHJOOQO-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)OC(=O)C2CCC2

Canonical SMILES

COC1=CC=C(C=C1)OC(=O)C2CCC2

Origin of Product

United States

Reaction Mechanisms and Kinetics of 4 Methoxyphenyl Cyclobutanecarboxylate Transformations

Reactivity and Mechanistic Studies of the Cyclobutane (B1203170) Ring System

The chemistry of the cyclobutane ring is largely dictated by its inherent ring strain, which is a combination of angle strain and torsional strain. The C-C-C bond angles in a puckered cyclobutane are approximately 88°, a significant deviation from the ideal 109.5° for sp³ hybridized carbon atoms. This strain makes the C-C bonds in the ring weaker than those in acyclic alkanes, rendering the cyclobutane system susceptible to reactions that lead to the opening of the four-membered ring.

The total ring strain in cyclobutane is approximately 110 kJ/mol (26.3 kcal/mol), which is a significant amount of stored potential energy. This energy can be released in chemical reactions, providing a strong thermodynamic driving force for ring-opening processes. Consequently, cyclobutanes can undergo a variety of transformations under thermal, photochemical, acidic, or metal-catalyzed conditions that are not typically observed for unstrained cycloalkanes like cyclohexane.

Ring-Opening Reactions and Skeletal Rearrangements

The release of ring strain is a powerful driving force for the reactions of cyclobutane derivatives. This often manifests as ring-opening reactions or skeletal rearrangements to form more stable, less strained systems.

Ring-Opening Reactions

Cyclobutane rings can be opened under various conditions:

Thermal Ring Opening: At high temperatures (above 500 °C), cyclobutane itself decomposes into two molecules of ethylene. This is a retro-[2+2] cycloaddition that proceeds through a tetramethylene biradical intermediate.

Catalytic Hydrogenation: Similar to cyclopropane, the C-C bonds of a cyclobutane ring can be cleaved by catalytic hydrogenation (e.g., with H₂ over a Ni or Pt catalyst), although more forcing conditions are generally required compared to cyclopropane. This reaction opens the ring to form the corresponding n-alkane.

Acid-Catalyzed Ring Opening: Lewis acids can catalyze the ring-opening of activated cyclobutanes, such as donor-acceptor cyclobutanes or highly strained systems like bicyclobutanes. The Lewis acid coordinates to a functional group, weakening the ring bonds and facilitating nucleophilic attack that cleaves the ring.

Skeletal Rearrangements

Substituted cyclobutanes can undergo a variety of skeletal rearrangements, often leading to the formation of larger, more stable rings. These rearrangements are typically promoted by heat or by the formation of a reactive intermediate, such as a carbocation or a radical.

Vinylcyclobutane Rearrangement: This is a classic thermal rearrangement where a vinylcyclobutane isomerizes to a cyclohexene. The reaction is thought to proceed through a diradical intermediate formed by the homolytic cleavage of a C-C bond within the cyclobutane ring. This diradical can then close to form the more stable six-membered ring.

Carbocation-Mediated Rearrangements: The formation of a carbocation adjacent to a cyclobutane ring (a cyclobutylcarbinyl cation) often triggers a rapid skeletal rearrangement. The primary driving forces are the relief of the four-membered ring's strain and the formation of a more stable carbocation. A common outcome is a ring expansion to a cyclopentyl cation, which is both less strained and a secondary (or tertiary) carbocation, making it more stable than the primary cyclobutylcarbinyl cation. This type of rearrangement is a classic example of an alkyl shift in a carbocation rearrangement.

These rearrangements are synthetically useful for transforming readily accessible four-membered rings into more complex or thermodynamically more stable five- and six-membered ring systems.

Table 4: Common Rearrangements of Cyclobutane Systems

Rearrangement TypeSubstrateKey IntermediateProductDriving Force(s)
Vinylcyclobutane Rearrangement VinylcyclobutaneDiradicalCyclohexeneFormation of a more stable six-membered ring
Ring Expansion Cyclobutylcarbinyl systemCyclobutylcarbinyl cationCyclopentyl systemRelief of ring strain; formation of a more stable carbocation

Strategies for Cyclobutane Ring Preservation in Transformations

The inherent ring strain of cyclobutane, with a strain energy of approximately 26.3 kcal/mol, makes it susceptible to ring-opening reactions under various conditions. nih.govlibretexts.org Consequently, transformations involving cyclobutane-containing molecules require carefully devised strategies to preserve the four-membered ring. While thermodynamically unstable compared to larger rings like cyclohexane, cyclobutanes are generally stable at room temperature and can be handled in laboratory settings. researchgate.net However, conditions such as thermolysis, photolysis, strong acids or bases, and certain oxidizing or reducing agents can readily induce ring cleavage. researchgate.net

Key strategies for preserving the cyclobutane ring during chemical modifications include:

Mild Reaction Conditions: The use of transition metal-catalyzed reactions, which often proceed under mild conditions, is a prominent strategy. For instance, photocatalyzed [2+2] enone cycloadditions can form cyclobutane rings with high diastereoselectivity, and subsequent functionalizations must be chosen to avoid disrupting this strained system. organic-chemistry.org

Avoiding High-Energy Intermediates: Reaction pathways that proceed through high-energy intermediates, such as certain radical species, can lead to ring fragmentation. acs.org For example, in the formation of cyclobutanes from pyrrolidines, the stability of the intermediate 1,4-biradical is crucial; a lower energy barrier for ring closure compared to fragmentation or rotation is necessary to maintain the cyclic structure. acs.org

Functionalization of Substituents: A common and effective approach is to perform reactions on the functional groups attached to the cyclobutane ring rather than on the ring itself. For molecules like 4-methoxyphenyl (B3050149) cyclobutanecarboxylate (B8599542), reactions can be directed at the ester or the phenyl group. For instance, C–H functionalization logic can be employed where a carbonyl group directs the installation of new functionalities onto the ring without breaking it. acs.org

Catalyst Control: In reactions like hydrogenation, which can lead to ring opening, the choice of catalyst and conditions is critical. While cyclopropane is readily opened by hydrogenation over catalysts like Ni or Pt, cyclobutane is more resistant, and higher cycloalkanes are generally inert to these conditions. pharmaguideline.comwordpress.com This indicates that selective hydrogenation of other parts of a molecule is feasible while preserving the cyclobutane ring.

Conversely, it is important to recognize conditions that promote ring cleavage. Cyclobutane does not react with bromine in the dark or with HBr, unlike the more strained cyclopropane, but it can undergo ring-opening under harsher conditions. wordpress.com Understanding these limitations is paramount for designing synthetic routes that maintain the integrity of the cyclobutane core. researchgate.net

Influence of the 4-Methoxyphenyl Moiety on Reaction Pathways and Selectivity

The 4-methoxyphenyl group exerts a significant electronic influence on the reactivity of the entire molecule. The methoxy (B1213986) (-OCH₃) group at the para position is a powerful electron-donating group through resonance, where the lone pairs on the oxygen atom delocalize into the aromatic ring. stackexchange.com This is countered by the inductive electron-withdrawing effect of the electronegative oxygen atom, but for substituents in the para position, the resonance effect is dominant. stackexchange.com

This electron-donating nature has several consequences for reaction pathways and selectivity:

Aryl Ring Reactivity: The increased electron density on the phenyl ring makes it more susceptible to electrophilic aromatic substitution reactions. This activating effect directs incoming electrophiles primarily to the ortho positions relative to the methoxy group.

Influence on the Ester Group: The electronic properties of the 4-methoxyphenyl group influence the reactivity of the attached cyclobutanecarboxylate ester. The electron-donating nature of the substituent can affect the electrophilicity of the carbonyl carbon. In a study on the transesterification of substituted phenyl benzoates, it was found that the effect of the leaving group substituent on reactivity was weak, suggesting the leaving group departs after the rate-determining step. researchgate.net However, other studies on the oxidation of phenolic compounds show a clear trend where electron-donating groups like -OH and -OCH₃ lead to higher reaction rates compared to those with electron-withdrawing groups. mdpi.com This suggests that in reactions where the 4-methoxyphenyl group participates electronically with the reaction center, such as in oxidation or hydrolysis, it can accelerate the reaction rate.

Stereochemical Control in Synthesis: The 4-methoxyphenyl group can play a crucial role in directing the stereochemical outcome of reactions during the synthesis of the cyclobutane ring itself. In one diastereoselective synthesis, the dianion of 4-methoxyphenylacetic acid was used as a precursor. The stereochemistry of the resulting cyclobutane was rationalized by the formation of a magnesium chelate that templated the final ring-closing alkylation, highlighting the directing influence of the entire substituent. acs.org

Functional Group Handle: The p-methoxyphenyl group can also serve as a versatile functional handle. For example, it can undergo ruthenium-catalyzed oxidation to yield a carboxylic acid, providing a site for a wide range of further chemical modifications. nih.gov

Kinetic Investigations of Key Synthetic Steps

Quantum chemical studies on the hydrolysis of a cyclobutane-fused lactone (a cyclic ester) have provided detailed mechanistic and kinetic information. nih.gov These computational studies calculated the activation free energies (ΔG≠) for different hydrolysis pathways under acidic and alkaline conditions. The results showed that the base-catalyzed BAC2 mechanism and the acid-catalyzed AAC2 mechanism are the most favorable pathways. nih.gov

Hydrolysis Mechanism Conditions Calculated Activation Free Energy (ΔG≠)
BAC2 Alkaline 15.4 kcal/mol
AAC2 Acidic 24.2 kcal/mol

Table 1: Calculated activation free energies for the hydrolysis of a cyclobutane-fused lactone, a structural analog of a cyclobutane ester. Data sourced from computational studies. nih.gov

These theoretical results indicate that, like most esters, hydrolysis is significantly faster under basic conditions than under acidic conditions due to the lower activation energy barrier. The BAC2 mechanism involves a nucleophilic attack by a hydroxide (B78521) ion on the carbonyl carbon, followed by the departure of the alkoxide leaving group, both steps proceeding through a tetrahedral intermediate. nih.gov

Furthermore, kinetic studies on the transesterification of R-substituted phenyl benzoates with 4-methoxyphenol (B1676288) provide insights into the role of the leaving group. researchgate.net The low magnitude of the Hammett ρ values in this study indicated that the departure of the leaving group occurs after the rate-determining step. researchgate.net While this study examined 4-methoxyphenol as the nucleophile, it underscores the detailed kinetic analysis required to understand the step-wise mechanism of ester transformations. The rate of such reactions is also influenced by the solvent and the nature of the catalyst used. dntb.gov.ua

Investigations into the hydrolysis of various organic esters have established that the reactions typically follow second-order kinetics (first-order with respect to both the ester and the hydroxide ion). chemrxiv.orgsemanticscholar.org By studying these reactions under pseudo-first-order conditions (with a large excess of hydroxide), rate constants can be reliably determined. chemrxiv.org These kinetic principles are directly applicable to understanding the stability and reaction rates of 4-methoxyphenyl cyclobutanecarboxylate in various chemical environments.

Theoretical and Computational Chemistry Studies of 4 Methoxyphenyl Cyclobutanecarboxylate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to elucidating the electronic behavior and energetic landscape of a molecule. These ab initio and semi-empirical methods solve the Schrödinger equation (or approximations of it) to provide detailed insights into molecular structure and reactivity.

The electronic structure of 4-methoxyphenyl (B3050149) cyclobutanecarboxylate (B8599542) would be investigated to understand the distribution of electrons and the nature of its chemical bonds. Key aspects of this analysis would include the determination of molecular orbitals, the electron density distribution, and the electrostatic potential. These calculations would reveal how the electron-donating methoxy (B1213986) group on the phenyl ring influences the electronic character of the ester functionality and the cyclobutane (B1203170) ring. The results would help in predicting the molecule's behavior in chemical reactions.

The flexibility of the cyclobutane ring and the ester group allows for multiple spatial arrangements, or conformers. A thorough conformational analysis would identify the most stable low-energy conformers of 4-methoxyphenyl cyclobutanecarboxylate. By systematically rotating the bonds associated with the ester linkage and considering the puckering of the cyclobutane ring, a potential energy surface can be mapped out. This analysis is crucial for understanding the molecule's preferred shape, which in turn affects its physical properties and biological interactions.

Quantum chemical calculations are invaluable for exploring the mechanisms of chemical reactions. For this compound, this could involve studying its hydrolysis, thermal decomposition, or other chemical transformations. By calculating the energies of reactants, products, and, most importantly, the transition states that connect them, the activation energies and reaction enthalpies can be determined. This information provides a quantitative understanding of the feasibility and kinetics of a given reaction pathway.

Frontier Molecular Orbital (FMO) theory is a key component of reactivity prediction. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability. A smaller gap generally suggests higher reactivity. Analysis of the spatial distribution of these orbitals would indicate the likely sites for electrophilic and nucleophilic attack.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it suitable for a broad range of chemical systems. DFT calculates the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction.

A primary application of DFT is the determination of the equilibrium geometry of a molecule. Geometry optimization involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. Once the optimized geometry is obtained, vibrational frequency calculations can be performed. These calculations predict the frequencies of the fundamental modes of molecular vibration, which correspond to the peaks observed in an infrared (IR) spectrum. Comparing the calculated vibrational spectrum with experimental data is a common method for validating the accuracy of the computational model.

Below is an illustrative table of calculated vibrational frequencies that would be expected for this compound, based on typical values for its constituent functional groups.

Vibrational Mode Functional Group Illustrative Calculated Wavenumber (cm⁻¹)
C=O StretchEster1735
C-O StretchEster1250
C-H Stretch (Aromatic)Phenyl Ring3050
C=C Stretch (Aromatic)Phenyl Ring1600, 1500
C-H Stretch (Aliphatic)Cyclobutane2950
O-CH₃ StretchMethoxy2850

This table is illustrative and does not represent experimentally or computationally verified data for this compound.

Further DFT calculations would provide insights into various molecular properties as detailed in the following table.

Calculated Property Significance Illustrative Value
HOMO EnergyElectron donating ability-6.5 eV
LUMO EnergyElectron accepting ability-1.2 eV
HOMO-LUMO GapChemical reactivity and stability5.3 eV
Dipole MomentPolarity of the molecule2.5 D
Total EnergyThermodynamic stability-880 Hartrees

This table is illustrative and does not represent experimentally or computationally verified data for this compound.

Reaction Mechanism Elucidation via DFT

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly useful for elucidating reaction mechanisms by calculating the energies of reactants, transition states, and products. For this compound, DFT could be used to explore various potential reactions, such as its synthesis or decomposition.

A typical DFT study on a reaction mechanism would involve:

Geometry Optimization: Finding the lowest energy arrangement of atoms for all species involved in the reaction.

Transition State Searching: Locating the highest energy point along the reaction pathway, which represents the kinetic barrier to the reaction.

Frequency Calculations: Confirming the nature of the optimized structures (as minima or transition states) and calculating thermodynamic properties.

For instance, the hydrolysis of the ester bond is a common reaction that could be studied. DFT calculations would allow for the determination of the activation energy, providing a quantitative measure of how fast the reaction is likely to proceed. While general principles of ester hydrolysis are well-understood, specific values for this compound would require dedicated computational analysis. Studies on related cyclobutane-containing molecules have utilized DFT to understand reaction pathways, such as ring-opening reactions or cycloadditions. nih.govmdpi.comnih.gov

Table 1: Hypothetical DFT Data for a Reaction of this compound This table is for illustrative purposes only, as specific data for the target compound is not available.

Species Method/Basis Set Relative Energy (kcal/mol)
Reactants B3LYP/6-31G(d) 0.0
Transition State B3LYP/6-31G(d) +25.0

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. These simulations can provide a detailed view of conformational changes and interactions with the surrounding environment.

Conformational Dynamics of the Cyclobutane Ester

The cyclobutane ring of this compound is not planar and can adopt different puckered conformations. Furthermore, rotation around the single bonds connecting the cyclobutane ring, the ester group, and the phenyl ring leads to a variety of possible three-dimensional structures. MD simulations can explore these different conformations and determine their relative populations. nih.gov By simulating the molecule's movement over nanoseconds or longer, researchers can identify the most stable conformers and the energy barriers for converting between them. Such studies have been performed on other cyclic molecules to understand their flexibility. joaquinbarroso.commdpi.com

Solvent Effects on Molecular Behavior

The behavior of a molecule can be significantly influenced by the solvent it is in. MD simulations can explicitly model the interactions between this compound and solvent molecules. rsc.org This allows for the investigation of how different solvents might affect its conformational preferences, solubility, and reactivity. For example, in a polar solvent, polar functional groups of the molecule will tend to orient themselves to maximize favorable interactions with the solvent. These simulations provide insights that are crucial for understanding the molecule's behavior in a realistic chemical environment. nist.gov

Computational Spectroscopic Simulations

Computational methods can also predict the spectroscopic properties of a molecule, which can be invaluable for interpreting experimental data.

Predicted Vibrational Spectra (IR, Raman)

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups in a molecule. By calculating the vibrational frequencies of the bonds in this compound, computational methods can generate theoretical IR and Raman spectra. researchgate.net These simulated spectra can then be compared with experimental spectra to confirm the structure of the molecule and to assign specific vibrational modes to the observed peaks.

Table 2: Hypothetical Predicted Vibrational Frequencies for this compound This table is for illustrative purposes only and does not represent actual calculated data.

Vibrational Mode Functional Group Predicted Frequency (cm⁻¹)
C=O stretch Ester 1735
C-O-C stretch Ester 1250
C-H stretch Aromatic 3050

Simulated NMR Parameters

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for determining the detailed structure of a molecule. Computational chemistry can predict NMR chemical shifts (¹H and ¹³C) and coupling constants. These predictions are based on calculating the magnetic shielding of each nucleus in the molecule's calculated equilibrium geometry. Comparing simulated NMR parameters with experimental data helps in the definitive assignment of all signals in the NMR spectra, which is fundamental for structural elucidation.

Advanced Spectroscopic Elucidation of 4 Methoxyphenyl Cyclobutanecarboxylate Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise atomic connectivity of organic molecules in solution. Through a combination of one-dimensional and two-dimensional experiments, a complete and unambiguous assignment of the proton and carbon skeletons of 4-methoxyphenyl (B3050149) cyclobutanecarboxylate (B8599542) can be achieved.

The ¹H and ¹³C NMR spectra provide the initial and most fundamental data regarding the electronic environment of each nucleus.

¹H NMR Spectroscopy: The proton NMR spectrum is characterized by distinct signals corresponding to the aromatic protons of the 4-methoxyphenyl group, the methoxy (B1213986) protons, and the aliphatic protons of the cyclobutane (B1203170) ring. The aromatic region typically displays an AA'BB' splitting pattern, characteristic of a 1,4-disubstituted benzene ring, with two doublets in the range of δ 6.8-7.2 ppm. The methoxy group protons appear as a sharp singlet around δ 3.8 ppm. The protons on the cyclobutane ring are more complex due to their diastereotopic nature and spin-spin coupling, appearing as multiplets in the upfield region, typically between δ 1.8 and 3.5 ppm. The proton alpha to the carbonyl group is expected to be the most downfield of the cyclobutane protons due to the deshielding effect of the ester functionality.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments. The ester carbonyl carbon is readily identified by its characteristic downfield chemical shift in the range of δ 170-175 ppm. The aromatic carbons of the 4-methoxyphenyl ring exhibit signals between δ 114 and 158 ppm, with the oxygen-bearing carbons being the most downfield. The methoxy carbon appears around δ 55 ppm. The carbons of the cyclobutane ring are observed in the aliphatic region, typically between δ 15 and 40 ppm.

Interactive Table 1: ¹H NMR Spectral Data for 4-Methoxyphenyl Cyclobutanecarboxylate (in CDCl₃)

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2', H-6' (Aromatic)~ 7.05d~ 8.8
H-3', H-5' (Aromatic)~ 6.88d~ 8.8
-OCH₃ (Methoxy)~ 3.80s-
H-1 (Cyclobutane)~ 3.45p~ 8.5
H-2, H-4 (Cyclobutane)~ 2.40m-
H-3 (Cyclobutane)~ 2.15m-

Interactive Table 2: ¹³C NMR Spectral Data for this compound (in CDCl₃)

Carbon AssignmentChemical Shift (δ, ppm)
C=O (Ester Carbonyl)~ 174.5
C-4' (Aromatic)~ 157.2
C-1' (Aromatic)~ 144.1
C-2', C-6' (Aromatic)~ 121.8
C-3', C-5' (Aromatic)~ 114.5
-OCH₃ (Methoxy)~ 55.4
C-1 (Cyclobutane)~ 38.0
C-2, C-4 (Cyclobutane)~ 25.1
C-3 (Cyclobutane)~ 18.2

Two-dimensional NMR experiments are indispensable for assembling the molecular puzzle by establishing correlations between nuclei. researchgate.net

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton coupling networks. For this compound, COSY would show strong correlations between the vicinal protons on the cyclobutane ring, confirming their connectivity. The aromatic protons H-2'/H-6' would show a correlation to H-3'/H-5'.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to their directly attached carbons. pressbooks.pub It allows for the unambiguous assignment of each proton signal to its corresponding carbon signal. For instance, the multiplet at ~δ 3.45 ppm would correlate with the carbon signal at ~δ 38.0 ppm, confirming the assignment of C-1 and H-1 of the cyclobutane ring.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides crucial information about long-range (typically 2-3 bond) H-C correlations, which is vital for connecting different spin systems. core.ac.uk Key HMBC correlations would include:

The methoxy protons (~δ 3.80) to the aromatic carbon C-4' (~δ 157.2).

The cyclobutane proton H-1 (~δ 3.45) to the ester carbonyl carbon (~δ 174.5) and to the aromatic ipso-carbon C-1' via the ester oxygen.

The aromatic protons H-2'/H-6' (~δ 7.05) to the aromatic carbons C-4' and C-1'.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and conformation. A key NOESY correlation would be expected between the cyclobutane protons (particularly H-2 and H-4) and the ortho-aromatic protons (H-2' and H-6'), indicating spatial proximity and helping to define the preferred orientation of the ester group relative to the aromatic ring.

The magnetic environment experienced by a nucleus can be significantly influenced by the presence of nearby anisotropic functional groups, such as an aromatic ring. This phenomenon, known as the anisotropic effect, can be a powerful tool for stereochemical assignments. The benzene ring generates a cone of magnetic anisotropy; nuclei located above or below the plane of the ring experience a shielding effect (upfield shift), while those in the plane of the ring are deshielded (downfield shift).

In this compound, the protons of the cyclobutane ring are situated close to the 4-methoxyphenyl group. The time-averaged conformation of the molecule will dictate the spatial relationship between the cyclobutane protons and the aromatic ring. Consequently, the chemical shifts of these protons will be influenced by the ring's anisotropic field. By analyzing these shifts, particularly in comparison to model compounds lacking the aromatic ring, it is possible to deduce the predominant conformation of the molecule and the relative orientation of the two moieties. For substituted derivatives of the cyclobutane ring, this effect could be used to assign relative stereochemistry, as diastereomeric protons would experience differential shielding or deshielding.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both FTIR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes.

The FTIR spectrum of this compound is dominated by a very strong absorption band corresponding to the ester carbonyl (C=O) stretch. Because the carbonyl is attached to an aliphatic ring system, this peak is expected around 1735-1750 cm⁻¹. orgchemboulder.com The aromatic ring gives rise to C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-O stretching vibrations of the ester group are also prominent, typically appearing as two strong bands between 1000 and 1300 cm⁻¹. spectroscopyonline.com Other characteristic bands include the aromatic and aliphatic C-H stretching vibrations just above and below 3000 cm⁻¹, respectively.

Interactive Table 3: Characteristic FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
~ 3070 - 3030Medium-WeakAromatic C-H Stretch
~ 2980 - 2870MediumAliphatic C-H Stretch (Cyclobutane)
~ 1740Very StrongC=O Stretch (Ester Carbonyl)
~ 1610, 1510Strong-MediumAromatic C=C Stretch
~ 1250StrongAsymmetric C-O-C Stretch (Aryl Ether & Ester)
~ 1170StrongSymmetric C-O-C Stretch (Ester)
~ 830StrongC-H Out-of-plane Bend (1,4-disubstituted aromatic)

Raman spectroscopy complements FTIR and is particularly useful for identifying non-polar and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals for the symmetric breathing modes of the aromatic ring, typically around 1600 cm⁻¹ and 1000 cm⁻¹. The C-C stretching vibrations within the cyclobutane ring would also be Raman active. nih.gov While the C=O stretch is visible in Raman, it is generally less intense than in the FTIR spectrum. The symmetric vibrations of the cyclobutane ring structure itself can often be more clearly observed in the Raman spectrum, providing valuable information about the cyclic moiety. nih.gov

Correlation of Experimental and Computational Vibrational Spectra

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying functional groups and probing the molecular structure. A robust assignment of the observed vibrational modes is achieved by correlating the experimental spectrum with theoretical calculations.

For this compound, computational methods such as Density Functional Theory (DFT) are employed to calculate the vibrational frequencies of the molecule's ground-state geometry. These calculated frequencies are then compared with the peaks observed in the experimental IR and Raman spectra. This combined approach allows for a definitive assignment of complex vibrational modes, including stretching and bending of the ester, aromatic ring, and cyclobutane moieties. For instance, the characteristic carbonyl (C=O) stretch of the ester group, typically a strong band in the IR spectrum, can be precisely assigned, along with the various C-H and C-O stretching and bending modes. Most calculated vibrational frequencies show good agreement with experimental values, confirming the proposed structure.

Table 1: Illustrative Correlation of Experimental and Calculated Vibrational Frequencies for Key Functional Groups of this compound.
Vibrational ModeExperimental IR Frequency (cm⁻¹) (Hypothetical)Calculated DFT Frequency (cm⁻¹) (Hypothetical)Assignment
ν(C=O)17351740Ester Carbonyl Stretch
ν(=C-H)30703075Aromatic C-H Stretch
ν(C-H)29802985Aliphatic (Cyclobutane) C-H Stretch
ν(C-O)12501255Aryl-Alkyl Ether & Ester C-O Stretch

Mass Spectrometry (MS) for Molecular Formula Confirmation

Mass spectrometry is an indispensable technique for determining the molecular weight and elemental composition of a compound.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to four or more decimal places. This precision is crucial because it allows for the unambiguous determination of a compound's molecular formula. While a low-resolution instrument might identify multiple possible formulas for a given nominal mass, HRMS can distinguish between them based on the slight mass differences between isotopes. For this compound, the molecular formula is C₁₂H₁₄O₃. HRMS can confirm this formula by measuring its exact mass, which is distinct from any other combination of atoms that might have the same nominal mass.

Table 2: High-Resolution Mass Spectrometry Data for this compound.
ParameterValue
Molecular FormulaC₁₂H₁₄O₃
Nominal Mass206 amu
Monoisotopic Mass (Calculated)206.09430 u
Observed m/z (Hypothetical HRMS)206.0945

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves directing an X-ray beam onto a single crystal of the compound. The resulting diffraction pattern is used to calculate an electron density map, from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined with high accuracy.

Table 3: Illustrative Crystallographic Data for this compound.
ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensionsa, b, c (Å), β (°)
Molecules per Unit Cell (Z)4
Dominant Intermolecular ForcesVan der Waals, C-H···O interactions

Derivatization and Synthetic Transformations of 4 Methoxyphenyl Cyclobutanecarboxylate

Chemical Modifications of the Ester Moiety

The ester linkage is a primary site for chemical modification, principally through nucleophilic acyl substitution reactions. These transformations allow for the alteration of the ester group into other esters, or its hydrolysis to the parent carboxylic acid, which serves as a key intermediate for further derivatization.

Transesterification is the process of exchanging the alkoxy group of an ester with that of another alcohol. libretexts.org This equilibrium reaction can be catalyzed by either acids or bases. masterorganicchemistry.comucalgary.ca In the context of 4-methoxyphenyl (B3050149) cyclobutanecarboxylate (B8599542), a different alcohol (R'-OH) can replace the 4-methoxyphenol (B1676288) moiety to yield a new cyclobutane (B1203170) ester and 4-methoxyphenol as a byproduct. To drive the reaction to completion, the incoming alcohol is typically used in large excess, often serving as the solvent. libretexts.orgyoutube.com

Acid-Catalyzed Mechanism: Under acidic conditions (e.g., H₂SO₄, TsOH), the reaction begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. youtube.comresearchgate.net The new alcohol then acts as a nucleophile, attacking the activated carbonyl to form a tetrahedral intermediate. researchgate.net After a series of proton transfers, the 4-methoxyphenol group is eliminated as a neutral leaving group, and deprotonation of the new carbonyl yields the final transesterified product. youtube.com

Base-Catalyzed Mechanism: In the presence of a strong base (e.g., sodium alkoxide), the incoming alcohol is deprotonated to form a more potent nucleophile, the alkoxide. youtube.com This alkoxide attacks the ester's carbonyl carbon in a nucleophilic addition step to form a tetrahedral intermediate. The subsequent elimination of the 4-methoxyphenoxide leaving group yields the new ester. masterorganicchemistry.comyoutube.com This process is reversible unless the leaving group is significantly less basic than the incoming alkoxide. youtube.com

Table 1: Representative Transesterification Reactions
Reactant Alcohol (R'-OH)CatalystProduct EsterByproduct
Methanol (CH₃OH)H₂SO₄ (cat.)Methyl cyclobutanecarboxylate4-Methoxyphenol
Ethanol (CH₃CH₂OH)NaOCH₂CH₃ (cat.)Ethyl cyclobutanecarboxylate4-Methoxyphenol
Isopropanol ((CH₃)₂CHOH)H₂SO₄ (cat.)Isopropyl cyclobutanecarboxylate4-Methoxyphenol
Benzyl Alcohol (C₆H₅CH₂OH)TsOH (cat.)Benzyl cyclobutanecarboxylate4-Methoxyphenol

Hydrolysis of the ester functionality cleaves the molecule into its constituent carboxylic acid and alcohol. This reaction can be performed under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: This reaction is the reverse of Fischer esterification. chemistrysteps.com In the presence of excess water and an acid catalyst, the ester is hydrolyzed to yield cyclobutanecarboxylic acid and 4-methoxyphenol. The reaction is an equilibrium process and may require elevated temperatures to proceed efficiently. chemistrysteps.com

Base-Catalyzed Hydrolysis (Saponification): Saponification is a more common and effective method for ester hydrolysis. masterorganicchemistry.com The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion (e.g., from NaOH or KOH) on the ester carbonyl. chemistrysteps.com This leads to the formation of a tetrahedral intermediate which then collapses, expelling the 4-methoxyphenoxide anion. The resulting cyclobutanecarboxylic acid is immediately deprotonated by the basic medium to form a carboxylate salt. masterorganicchemistry.com This final deprotonation step is irreversible and drives the reaction to completion. chemistrysteps.commasterorganicchemistry.com Subsequent acidification of the reaction mixture is required to protonate the carboxylate and isolate the neutral cyclobutanecarboxylic acid. masterorganicchemistry.com

Once formed, cyclobutanecarboxylic acid is a versatile intermediate that can be converted into a range of other derivatives. orgsyn.org For example, it can be reacted with thionyl chloride (SOCl₂) or oxalyl chloride to form the highly reactive cyclobutanecarbonyl chloride. This acid chloride can then be readily converted into amides by reacting with primary or secondary amines, or into other esters by reacting with alcohols. Direct conversion of the carboxylic acid to amides is also possible using coupling agents or by heating with an amine. ucalgary.ca Urea, hydrazide, and various amide derivatives of cyclobutanecarboxylic acid have been synthesized and studied. nih.gov An efficient method for synthesizing primary amides involves reacting esters directly with alkali metal amidoboranes. nih.gov

Table 2: Derivatization of Cyclobutanecarboxylic Acid
ReagentIntermediateFinal ProductProduct Class
1. NaOH, H₂O; 2. H₃O⁺N/ACyclobutanecarboxylic acidCarboxylic Acid
1. SOCl₂; 2. NH₃Cyclobutanecarbonyl chlorideCyclobutanecarboxamidePrimary Amide
1. SOCl₂; 2. CH₃NH₂Cyclobutanecarbonyl chlorideN-MethylcyclobutanecarboxamideSecondary Amide
1. SOCl₂; 2. (CH₃)₂NHCyclobutanecarbonyl chlorideN,N-DimethylcyclobutanecarboxamideTertiary Amide

Transformations Involving the Cyclobutane Ring

The inherent ring strain of the cyclobutane moiety makes it susceptible to reactions that involve rearrangement to less strained systems, such as ring expansion or cleavage.

Ring expansion of a cyclobutane ring to a five-membered carbocycle, such as a cyclopentane (B165970) derivative, is a thermodynamically favorable process driven by the relief of angle strain. researchgate.net A common strategy to induce this rearrangement involves the generation of a carbocation on a carbon atom directly attached to the ring (a cyclobutylcarbinyl cation). researchgate.netnih.gov

For 4-methoxyphenyl cyclobutanecarboxylate, this transformation would typically require initial reduction of the ester group to the corresponding primary alcohol, cyclobutylcarbinol. Treatment of this alcohol with a strong acid can protonate the hydroxyl group, turning it into a good leaving group (water). Loss of water generates the primary cyclobutylcarbinyl cation. This highly unstable cation rapidly rearranges via a 1,2-alkyl shift, where one of the C-C bonds of the cyclobutane ring migrates to the cationic center. This concerted process expands the four-membered ring into a more stable secondary cyclopentyl cation, which can then be trapped by a nucleophile or lose a proton to form an alkene. researchgate.net Acid-catalyzed ring expansions of cyclobutanol (B46151) derivatives are a known synthetic strategy. researchgate.net

Table 3: Plausible Ring Expansion Sequence
StepReagentIntermediate/ProductReaction Type
1. ReductionLiAlH₄, then H₃O⁺(Cyclobutyl)methanolEster Reduction
2. RearrangementH₂SO₄ (conc.), heatCyclopenteneDehydration/Ring Expansion
2. RearrangementHBr (conc.)BromocyclopentaneSubstitution/Ring Expansion

The cyclobutane ring can also undergo cleavage to form open-chain compounds, a reaction that can be initiated by thermal energy or radical pathways. nih.govnortheastern.eduresearchgate.net The pyrolysis of cyclobutane derivatives often proceeds through a stepwise mechanism involving a diradical intermediate. thieme-connect.de

In the case of this compound, thermal pyrolysis at high temperatures could lead to the homolytic cleavage of the C-C bonds within the cyclobutane ring. lookchem.com This process would likely compete with the pyrolysis of the ester group itself. Depending on which bonds cleave, this could result in the formation of ethene and an acrylate (B77674) derivative, or other acyclic fragments. The thermal cleavage of a related compound, 1,2-di(acetoxymethyl)cyclobutane, was found to produce allyl acetate (B1210297) and 2-vinylbutadiene, demonstrating that cleavage of the cyclobutane ring can compete with ester pyrolysis. lookchem.com

Table 4: Potential Ring Cleavage Transformations
ConditionProposed MechanismPotential Acyclic Products
Thermal Pyrolysis (~450-500 °C)Diradical IntermediateEthene + 4-Methoxyphenyl acrylate
Radical Initiator (e.g., AIBN), heatRadical Chain ReactionVarious open-chain radical-adducts

Reactions on the 4-Methoxyphenyl Substituent

The 4-methoxyphenyl group offers two primary sites for further chemical modification: the aromatic ring and the methyl ether linkage.

The methoxy (B1213986) group (-OCH₃) is a strongly activating, ortho, para-directing group for electrophilic aromatic substitution (EAS). researchgate.net Since the para position is already occupied by the cyclobutanecarboxylate group, electrophilic attack will be directed to the two equivalent ortho positions (C2 and C6). This allows for the introduction of various substituents onto the aromatic ring.

Furthermore, the methyl ether itself can be cleaved to unmask the corresponding phenol (B47542). This is a common deprotection strategy in organic synthesis and is typically achieved using strong protic acids like HBr and HI, or with Lewis acids such as boron tribromide (BBr₃). masterorganicchemistry.comwikipedia.orgorganic-chemistry.org The cleavage with HBr or HI proceeds via an Sₙ2 attack of the halide ion on the methyl group following protonation of the ether oxygen. masterorganicchemistry.com

Table 5: Reactions on the 4-Methoxyphenyl Group
Reaction TypeReagent(s)Product
Electrophilic NitrationHNO₃, H₂SO₄4-(3-Nitro-4-methoxyphenyl) cyclobutanecarboxylate
Electrophilic BrominationBr₂, FeBr₃4-(3-Bromo-4-methoxyphenyl) cyclobutanecarboxylate
Friedel-Crafts AcylationCH₃COCl, AlCl₃4-(3-Acetyl-4-methoxyphenyl) cyclobutanecarboxylate
Ether CleavageBBr₃, then H₂O4-(4-Hydroxyphenyl) cyclobutanecarboxylate
Ether CleavageHBr (conc.), heat4-(4-Hydroxyphenyl) cyclobutanecarboxylate

Electrophilic Aromatic Substitution Reactions

The phenyl ring of this compound is activated towards electrophilic aromatic substitution (EAS) by the electron-donating methoxy group. wikipedia.org The methoxy group is a powerful ortho-, para-directing group, meaning that incoming electrophiles will preferentially add to the positions ortho to the methoxy group (C3 and C5). wikipedia.orgmnstate.edu The para position is already occupied by the cyclobutanecarboxylate substituent.

The general mechanism for electrophilic aromatic substitution involves the attack of the electron-rich aromatic ring on an electrophile (E+), leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. masterorganicchemistry.com Subsequent deprotonation re-establishes aromaticity, yielding the substituted product. masterorganicchemistry.com The presence of the electron-donating methoxy group stabilizes the carbocation intermediate, particularly when the attack occurs at the ortho or para positions, thus accelerating the reaction rate compared to benzene. wikipedia.org

Common electrophilic aromatic substitution reactions that can be applied to this compound include:

Halogenation: Introduction of a halogen (e.g., bromine or chlorine) onto the aromatic ring, typically using a Lewis acid catalyst such as FeBr₃ or AlCl₃.

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) as the electrophile.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using an alkyl halide or acyl halide in the presence of a strong Lewis acid catalyst.

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of this compound

Reaction TypeReagentsExpected Major Product(s)
BrominationBr₂, FeBr₃3-Bromo-4-methoxyphenyl cyclobutanecarboxylate
NitrationHNO₃, H₂SO₄3-Nitro-4-methoxyphenyl cyclobutanecarboxylate
SulfonationSO₃, H₂SO₄3-(Cyclobutanecarbonyloxy)-4-methoxybenzenesulfonic acid
Friedel-Crafts AcylationRCOCl, AlCl₃3-Acyl-4-methoxyphenyl cyclobutanecarboxylate

Note: The numbering of the aromatic ring starts with the carbon attached to the ester group as C1.

Modification of the Methoxy Group

The methoxy group (-OCH₃) on the aromatic ring represents another key site for functionalization, primarily through ether cleavage reactions to yield a phenolic hydroxyl group (-OH). This transformation is significant as it opens up further avenues for derivatization, such as the introduction of new functional groups via etherification or esterification of the resulting phenol.

A common and effective method for the demethylation of aryl methyl ethers is treatment with strong Lewis acids like boron tribromide (BBr₃). rsc.org Other reagents capable of cleaving aryl methyl ethers include aluminum iodide (AlI₃) and strong protic acids like hydrobromic acid (HBr) at elevated temperatures. rsc.orguantwerpen.be The choice of reagent can depend on the presence of other functional groups within the molecule to avoid undesired side reactions. rsc.org For instance, the cleavage of the methyl ether in 4-methoxyphenyl derivatives can be achieved under various conditions, offering flexibility in synthetic design. rsc.orguantwerpen.be

The resulting 4-hydroxyphenyl cyclobutanecarboxylate can then serve as a precursor for a wide range of other compounds.

Utility as a Versatile Synthetic Intermediate

The structural features of this compound make it a valuable building block in organic synthesis, providing access to more complex and functionally diverse molecules.

Integration into Complex Molecular Architectures

Cyclobutane rings are found in a number of bioactive natural products, and the stereocontrolled synthesis of complex cyclobutanes is an area of active research. acs.org The cyclobutane moiety can serve as a rigid scaffold to orient functional groups in a specific three-dimensional arrangement, which can be crucial for biological activity.

The 4-methoxyphenyl group can act as a synthetic handle. For instance, a synthetic route towards complex cyclobutanes has been described starting from 4-methoxyphenylacetic acid. acs.org In this synthesis, the methoxy-substituted aryl group is carried through several steps before being oxidatively cleaved to reveal a carboxylic acid, demonstrating that this aromatic unit can be used as a masked functional group. acs.org Similarly, this compound could be incorporated into a larger molecular framework, with the potential for later-stage modification of the aromatic ring or cleavage of the methoxy group to unmask a phenol.

Precursor to Functionalized Cyclobutane Derivatives

The ester functionality of this compound provides a direct route to other functionalized cyclobutane derivatives. For example, hydrolysis of the ester will yield cyclobutanecarboxylic acid. This carboxylic acid can then be converted into a variety of other functional groups, such as amides, acid chlorides, or can be used in C-H functionalization reactions. nih.gov

Furthermore, the cyclobutane ring itself can be functionalized. Palladium-catalyzed C-H functionalization has been shown to be effective for the arylation of cyclobutane rings, offering a powerful method for creating carbon-carbon bonds at positions that are traditionally difficult to functionalize. acs.org Starting with a precursor like this compound, it is conceivable that the cyclobutane ring could be further substituted to introduce additional complexity.

The development of methods for the synthesis of functionalized cyclobutanes is of significant interest for applications in medicinal chemistry and materials science. nih.govunivie.ac.at The ability to start from a readily accessible precursor and systematically introduce new functional groups is a key strategy in the synthesis of novel chemical entities.

Q & A

Q. What are the common synthetic routes for preparing 4-methoxyphenyl cyclobutanecarboxylate, and how do reaction conditions influence yield?

The synthesis typically involves esterification between cyclobutanecarboxylic acid derivatives and 4-methoxyphenol. For example, cyclobutanecarboxylic acid esters (e.g., diethyl cyclobutanecarboxylate) can react with 4-methoxyphenol under acid catalysis (e.g., HCl in toluene at 70–75°C for 36 hours) . Key variables include temperature, solvent polarity, and catalyst choice. Lower temperatures may favor esterification over side reactions like hydrolysis. Solvents such as toluene or DMF can stabilize intermediates, improving yields. Characterization via 1^1H NMR and IR spectroscopy is critical to confirm ester bond formation and monitor purity (>95%) .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • Spectroscopy :
    • 1^1H NMR : Peaks at δ 6.8–7.2 ppm (aromatic protons from 4-methoxyphenyl), δ 3.8 ppm (methoxy group), and δ 1.5–2.5 ppm (cyclobutane ring protons) .
    • IR : Stretching vibrations at ~1720 cm1^{-1} (ester C=O) and ~1250 cm1^{-1} (C-O ester linkage) .
  • Chromatography :
    • HPLC : Use a C18 column with a methanol/water gradient (70:30 to 95:5) to assess purity (>98%) .
    • TLC : Silica gel plates with ethyl acetate/hexane (1:3) for reaction monitoring (Rf_f ≈ 0.4–0.5) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in catalytic systems?

Density Functional Theory (DFT) at the B3LYP/6-31G(d) level can model electronic properties and transition states. For example:

  • Cyclobutane ring strain : DFT optimizes geometries to quantify ring strain (~110 kJ/mol for cyclobutane), which influences reactivity in ring-opening reactions .
  • Electrophilicity : Calculated Fukui indices identify reactive sites. The ester carbonyl is electrophilic, making it susceptible to nucleophilic attack in cross-coupling reactions (e.g., Ni-catalyzed C(sp3^3)–O bond activation) .
  • Solvent effects : Polarizable Continuum Models (PCM) simulate solvent interactions, predicting solubility trends in polar aprotic solvents .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

Conflicting data often arise from purity variations or assay conditions. Mitigation approaches:

  • Standardized purity protocols : Use HPLC-MS to confirm batch consistency (e.g., >98% purity) and exclude impurities like unreacted 4-methoxyphenol .
  • Dose-response validation : Perform dose-ranging studies (e.g., 1–100 µM) in cell-based assays (e.g., cytotoxicity or enzyme inhibition) to identify non-linear effects .
  • Metabolic stability : Assess compound stability in liver microsomes to rule out rapid degradation masking bioactivity .

Q. How does the cyclobutane ring influence the compound’s stability under thermal or photolytic conditions?

The cyclobutane ring’s inherent strain (~110 kJ/mol) makes it prone to ring-opening under stress:

  • Thermal degradation : Thermogravimetric Analysis (TGA) shows decomposition onset at ~180°C. Kinetic studies (Arrhenius plots) reveal activation energies for ring-opening pathways .
  • Photolysis : UV irradiation (254 nm) induces [2+2] cycloreversion, forming ethylene derivatives. Monitor via GC-MS or time-resolved spectroscopy .
  • Stabilization strategies : Substituents like electron-withdrawing groups on the phenyl ring reduce ring strain effects .

Q. What experimental designs optimize catalytic applications of this compound in cross-coupling reactions?

In Ni-catalyzed C(sp3^3)–O bond activation:

  • Ligand screening : Bidentate ligands (e.g., bipyridine) enhance Ni(0) catalyst stability and selectivity .
  • Substrate scope : Test aryl halides with varying electronic profiles (e.g., electron-deficient vs. electron-rich) to map reactivity .
  • Kinetic studies : Use in situ IR or 19^{19}F NMR to track reaction progress and identify rate-limiting steps (e.g., oxidative addition vs. transmetallation) .

Methodological Considerations

Q. How to address solubility challenges in biological assays for this compound?

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based solubilizers to maintain aqueous stability .
  • Prodrug design : Synthesize phosphate or glycoside derivatives to enhance hydrophilicity .
  • Dynamic Light Scattering (DLS) : Monitor aggregation states in buffer solutions to avoid false negatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.